molecular formula C16H10BrN3O B11995040 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-imine CAS No. 244193-19-9

3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-imine

Cat. No.: B11995040
CAS No.: 244193-19-9
M. Wt: 340.17 g/mol
InChI Key: QAFDENCSJCLATL-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-imine is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-imine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include using continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole-quinone derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole-chromen-2-imine derivatives.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-imine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-imine is unique due to its combined benzimidazole and chromen-2-imine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

CAS No.

244193-19-9

Molecular Formula

C16H10BrN3O

Molecular Weight

340.17 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-bromochromen-2-imine

InChI

InChI=1S/C16H10BrN3O/c17-10-5-6-14-9(7-10)8-11(15(18)21-14)16-19-12-3-1-2-4-13(12)20-16/h1-8,18H,(H,19,20)

InChI Key

QAFDENCSJCLATL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=N

Origin of Product

United States

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